molecular formula C20H16N2O2S B14127519 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14127519
M. Wt: 348.4 g/mol
InChI Key: VTBKZWWRKGYRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methylbenzylamine with 3-phenylthiophene-2-carboxylic acid, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent yield and purity .

Chemical Reactions Analysis

1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, the compound can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N2O2S/c1-14-7-9-15(10-8-14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-5-3-2-4-6-16/h2-12H,13H2,1H3

InChI Key

VTBKZWWRKGYRCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.